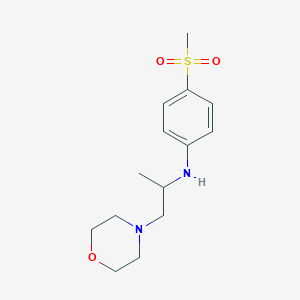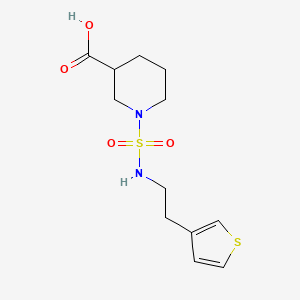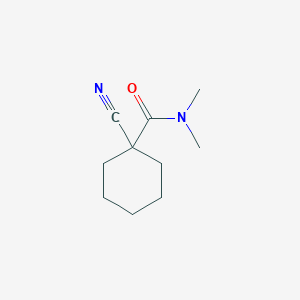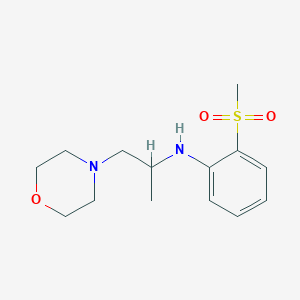
4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline, also known as PHA-793887, is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2 and 9. CDKs play a crucial role in cell cycle regulation, and their dysregulation is a hallmark of cancer. PHA-793887 has shown promising results in preclinical studies as a potential anticancer agent.
Mecanismo De Acción
4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline inhibits CDK2 and CDK9, which are involved in cell cycle regulation and transcriptional control, respectively. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of human immunodeficiency virus (HIV) and to reduce inflammation in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline is its specificity for CDK2 and CDK9, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and experimental conditions. Additionally, its solubility and stability may pose challenges in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline. One direction is to investigate its potential use in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its effects on other CDKs and their downstream targets. Additionally, further studies are needed to determine its safety and efficacy in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-methylsulfonylphenylhydrazine, which is then reacted with 2-bromo-1-(morpholin-4-yl)propan-1-one to yield the intermediate product. The final step involves the reaction of the intermediate with aniline to yield this compound.
Aplicaciones Científicas De Investigación
4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline has been extensively studied for its potential use as an anticancer agent. Preclinical studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
4-methylsulfonyl-N-(1-morpholin-4-ylpropan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-12(11-16-7-9-19-10-8-16)15-13-3-5-14(6-4-13)20(2,17)18/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHWLKQIYXQPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)

![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)

![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)

![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)
![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)


![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)